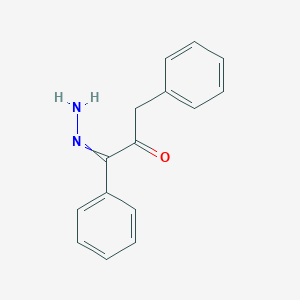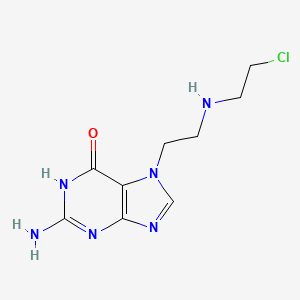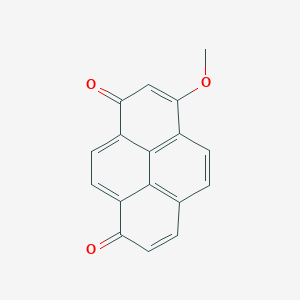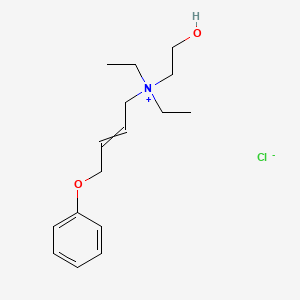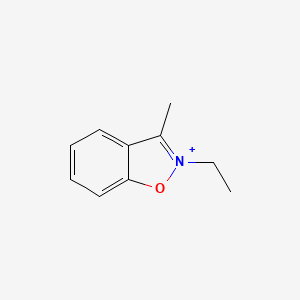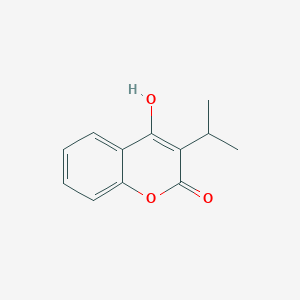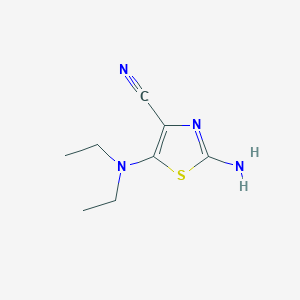
Cobalt;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and terbium are two distinct elements that can form various compounds with unique properties. Cobalt is a transition metal with the atomic number 27, known for its magnetic properties and use in alloys and batteries . Terbium, on the other hand, is a rare earth element with the atomic number 65, known for its luminescent properties and use in phosphors and magnets . When combined, cobalt and terbium can form compounds that exhibit a range of interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-terbium compounds typically involves the reaction of cobalt salts with terbium salts under controlled conditions. For example, cobalt chloride can react with terbium nitrate in an aqueous solution to form a mixed-metal complex. The reaction conditions, such as temperature, pH, and concentration, need to be carefully controlled to obtain the desired product .
Industrial Production Methods: Industrial production of cobalt-terbium compounds may involve high-temperature solid-state reactions or co-precipitation methods. These methods ensure the formation of homogeneous compounds with consistent properties. For instance, terbium oxide can be mixed with cobalt oxide and heated to high temperatures to form a solid solution .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-terbium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt in the compound can be oxidized to a higher oxidation state, while terbium can participate in redox reactions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-terbium compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of cobalt-terbium compounds depend on the specific reaction conditions. For instance, oxidation reactions may produce cobalt(III) and terbium(IV) oxides, while reduction reactions may yield cobalt(II) and terbium(III) compounds .
Applications De Recherche Scientifique
Cobalt-terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique redox properties . In biology, these compounds are studied for their potential use in imaging and diagnostic applications, thanks to terbium’s luminescent properties . In medicine, cobalt-terbium compounds are being explored for their potential use in cancer treatment and drug delivery systems . In industry, these compounds are used in the production of high-performance magnets and phosphors for lighting and display technologies .
Mécanisme D'action
The mechanism of action of cobalt-terbium compounds involves the interaction of cobalt and terbium ions with various molecular targets. Cobalt ions can interact with enzymes and proteins, affecting their activity and function . Terbium ions, on the other hand, can interact with fluorescent molecules, enhancing their luminescence properties . The combined effects of cobalt and terbium ions can lead to unique chemical and physical properties that are useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cobalt-terbium include other mixed-metal compounds involving transition metals and rare earth elements, such as cobalt-dysprosium and nickel-terbium compounds .
Uniqueness: What sets cobalt-terbium compounds apart is their unique combination of magnetic and luminescent properties. Cobalt provides strong magnetic properties, while terbium contributes to luminescence, making these compounds particularly useful in applications that require both properties, such as in advanced imaging techniques and high-performance magnets .
Conclusion
Cobalt-terbium compounds are fascinating materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique combination of magnetic and luminescent properties makes them valuable in various scientific and industrial fields
Propriétés
Numéro CAS |
109910-95-4 |
|---|---|
Formule moléculaire |
CoTb |
Poids moléculaire |
217.85855 g/mol |
Nom IUPAC |
cobalt;terbium |
InChI |
InChI=1S/Co.Tb |
Clé InChI |
SDVIPADSGIIEHD-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


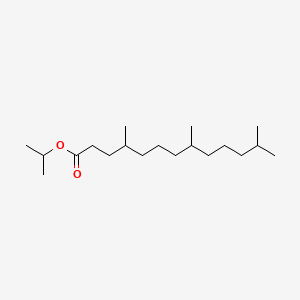

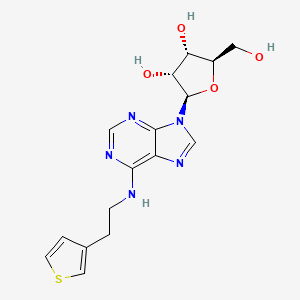
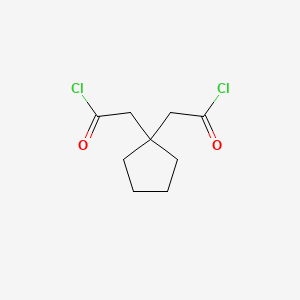
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
